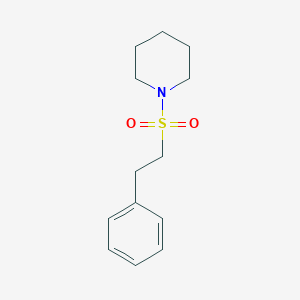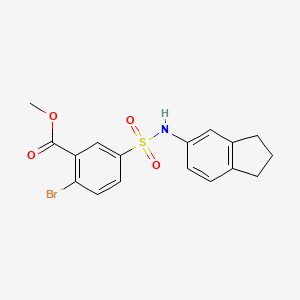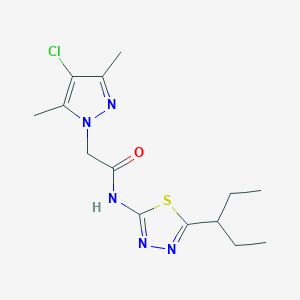![molecular formula C20H21N3O2S B7552243 2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B7552243.png)
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as IMPY or IMPY-2 and is a member of the benzamide family of compounds. In
Wirkmechanismus
The mechanism of action of IMPY-2 is not fully understood, but it is believed to involve the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. Additionally, IMPY-2 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects
IMPY-2 has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, IMPY-2 has been shown to have anti-inflammatory activity, which could make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, IMPY-2 has been shown to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using IMPY-2 in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, IMPY-2 has been shown to be relatively non-toxic to normal cells, which makes it a safer alternative to some other cancer drugs.
One of the limitations of using IMPY-2 in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experiments. Additionally, the mechanism of action of IMPY-2 is not fully understood, which can make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research involving IMPY-2. One area of research could be the development of new formulations of IMPY-2 that improve its solubility in aqueous solutions. Additionally, further research could be done to elucidate the mechanism of action of IMPY-2 and its potential applications in the treatment of inflammatory and neurodegenerative diseases. Finally, further research could be done to explore the potential of IMPY-2 in combination with other cancer drugs, in order to improve its effectiveness against cancer cells.
Synthesemethoden
The synthesis of IMPY-2 involves several steps, including the reaction of 2-bromo-1-(imidazo[1,2-a]pyridin-2-yl)methanethiol with oxirane-2-carboxylic acid methyl ester to form the intermediate 2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)oxirane-2-carboxylic acid methyl ester. This intermediate is then reacted with 4-aminobenzamide to produce the final product, 2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
IMPY-2 has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research. Studies have shown that IMPY-2 exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, IMPY-2 has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Eigenschaften
IUPAC Name |
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-20(21-12-16-6-5-11-25-16)17-7-1-2-8-18(17)26-14-15-13-23-10-4-3-9-19(23)22-15/h1-4,7-10,13,16H,5-6,11-12,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKLATVFYBMQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2SCC3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2,2,1]hept-2-ene-5-carboxamide, N-benzyl-](/img/structure/B7552160.png)

![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide](/img/structure/B7552188.png)
![1-[[2-[(5-Methyl-1-phenylpyrazole-3-carbonyl)amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7552193.png)
![[1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7552196.png)
![3-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7552203.png)
![N-(2,3-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7552219.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(4-methoxyphenyl)propyl]propanamide](/img/structure/B7552223.png)
![Ethyl 1-[4-[[1-(pyridin-4-ylmethyl)pyrazol-3-yl]carbamoyl]phenyl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B7552226.png)
![1-[[5-(2-Fluorophenyl)thiophen-2-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine](/img/structure/B7552230.png)
![2-(3,4-difluorophenoxy)-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B7552247.png)

![N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7552260.png)
